2-(2-Cyanophenoxy)tetradecanoic acid
Description
2-(2-Cyanophenoxy)tetradecanoic acid is a synthetic fatty acid derivative comprising a 14-carbon saturated chain (tetradecanoic acid) with a 2-cyanophenoxy group attached at the second carbon. While direct studies on this compound are scarce in the provided evidence, its structure suggests applications in surfactant chemistry, bioactive molecule design, or metabolic studies.
Properties
CAS No. |
116624-99-8 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |
InChI Key |
OXSHLGFCFRUJLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Synonyms |
2-(2-Cyanophenoxy)tetradecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetradecanoic Acid (Myristic Acid)
- Structure : A straight-chain saturated fatty acid (C14:0) without substituents.
- Physical Properties :
- Biological Roles :
Comparison: The addition of the 2-cyanophenoxy group to tetradecanoic acid likely reduces crystallinity (lower melting point) and enhances polarity, improving solubility in organic solvents. Unlike myristic acid, the cyanophenoxy derivative may exhibit unique bioactivity due to its aromatic and cyano functionalities .
Unsaturated Tetradecenoic Acids (e.g., (Z)-5-Tetradecenoic Acid)
- Structure: Tetradecanoic acid with double bonds (e.g., at C5 or C7 positions).
- Biological Activity: Excites R58F10 neurons in Drosophila, unlike saturated tetradecanoic acid . Demonstrates pheromone-like specificity in neuronal assays .
Comparison: The 2-cyanophenoxy derivative lacks double bonds, which are critical for neuronal activation in unsaturated analogs. However, its cyano group may enable interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or dipole interactions .
Ethyl (2-Cyanophenoxy)acetate
- Structure: Shorter-chain ester (acetic acid backbone) with a 2-cyanophenoxy group .
- Physical Properties: Molecular mass: 205.213 g/mol . Likely more volatile than 2-(2-cyanophenoxy)tetradecanoic acid due to shorter chain length.
- Applications : Used in organic synthesis; polar ester groups enhance reactivity .
Comparison: The tetradecanoic acid derivative’s longer chain increases hydrophobicity, making it more suitable for lipid-based applications (e.g., surfactants or membrane studies). The acetate analog’s smaller size favors volatility and solubility in less polar solvents .
Fatty Acid Derivatives in Plant Extracts
- Examples: Moringa oleifera: Contains tetradecanoic acid as a minor component (2.12% peak area) alongside hexadecanoic acid (28.84%) . Kenger plant: Tetradecanoic acid is part of lipophilic extracts with dodecanoic and palmitic acids .
Comparison: Natural tetradecanoic acid derivatives lack cyanophenoxy groups but share roles in lipid metabolism. The synthetic this compound could mimic or interfere with these pathways due to structural similarity .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Tetradecanoic acid (Myristic acid) | C₁₄H₂₈O₂ | 228.37 | 52–54 | Carboxylic acid |
| This compound* | C₂₁H₂₉NO₃ | 343.47 | ~40–45 (inferred) | Carboxylic acid, cyano, phenoxy |
| Ethyl (2-cyanophenoxy)acetate | C₁₁H₁₁NO₃ | 205.21 | Not reported | Ester, cyano, phenoxy |
*Inferred based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
